molecular formula C14H18ClNO4 B558696 Boc-3-chloro-L-phenylalanine CAS No. 114873-03-9

Boc-3-chloro-L-phenylalanine

Cat. No.: B558696
CAS No.: 114873-03-9
M. Wt: 299.75 g/mol
InChI Key: RCZHBTHQISEPPP-NSHDSACASA-N
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Description

Boc-3-chloro-L-phenylalanine, also known as (2S)-2-[(tert-butoxycarbonyl)amino]-3-(3-chlorophenyl)propanoic acid, is a derivative of the amino acid phenylalanine. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a chlorine atom substituted at the meta position of the phenyl ring. It is commonly used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.

Scientific Research Applications

Boc-3-chloro-L-phenylalanine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.

    Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Biological Studies: It is used in the study of enzyme-substrate interactions and protein-ligand binding.

Safety and Hazards

While specific safety and hazard information for Boc-3-chloro-L-phenylalanine is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding inhalation of mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-3-chloro-L-phenylalanine typically involves the protection of the amino group of 3-chloro-L-phenylalanine with a tert-butoxycarbonyl group. This is achieved by reacting 3-chloro-L-phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The product is typically purified by recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Boc-3-chloro-L-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in methanol is used to remove the Boc group.

Major Products Formed

Mechanism of Action

The mechanism of action of Boc-3-chloro-L-phenylalanine is primarily related to its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions during synthetic processes. Upon deprotection, the free amino group can participate in various biochemical reactions, such as peptide bond formation. The chlorine atom on the phenyl ring can also influence the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

    Boc-L-phenylalanine: Similar to Boc-3-chloro-L-phenylalanine but without the chlorine substitution. It is used in peptide synthesis and other organic synthesis applications.

    Boc-4-chloro-L-phenylalanine: Similar to this compound but with the chlorine atom at the para position of the phenyl ring.

Uniqueness

This compound is unique due to the presence of the chlorine atom at the meta position of the phenyl ring. This substitution can influence the compound’s reactivity and binding properties, making it a valuable intermediate in the synthesis of complex molecules .

Properties

IUPAC Name

(2S)-3-(3-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCZHBTHQISEPPP-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375785
Record name Boc-3-chloro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114873-03-9
Record name 3-Chloro-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114873-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boc-3-chloro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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